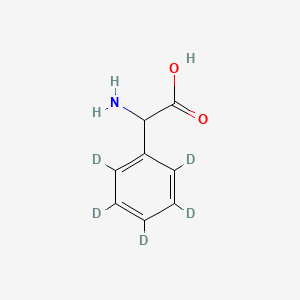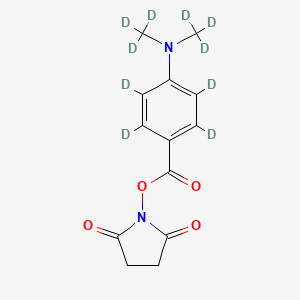
3-Methoxy Ropinirole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group to the Ropinirole structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several steps. One common method includes the reaction of a precursor compound with nitromethane, followed by reduction and alkylation to obtain the desired product . The industrial production of this compound often involves the use of multi-layer formulations and coating layers with polymers such as PEG, PVP, and HPMC to control the drug release profile .
化学反応の分析
3-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
科学的研究の応用
3-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of dopamine receptor agonists and their interactions with various receptors.
Biology: The compound is used to investigate the biological pathways involved in dopamine signaling.
Medicine: It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Industry: The compound is used in the development of controlled-release formulations for pharmaceuticals.
作用機序
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its ability to selectively stimulate dopamine D2 and D3 receptors within the brain’s caudate-putamen system . This stimulation mimics the action of dopamine, leading to improved motor control and reduced symptoms in conditions like Parkinson’s disease .
類似化合物との比較
3-Methoxy Ropinirole Hydrochloride is similar to other dopamine agonists such as Pramipexole and Rotigotine. it has a higher affinity for D3 receptors compared to D2 receptors, making it more effective in certain therapeutic applications . Other similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist with a different receptor affinity profile.
Rotigotine: A dopamine agonist used in transdermal patches for continuous drug delivery.
特性
CAS番号 |
1797131-21-5 |
|---|---|
分子式 |
C17H27ClN2O2 |
分子量 |
326.865 |
IUPAC名 |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChIキー |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
同義語 |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)





![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
